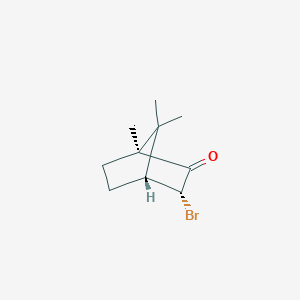

(+)-3-Bromocamphor

Description

Structure

3D Structure

Properties

CAS No. |

10293-06-8 |

|---|---|

Molecular Formula |

C10H15BrO |

Molecular Weight |

231.13 g/mol |

IUPAC Name |

(3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10?/m1/s1 |

InChI Key |

NJQADTYRAYFBJN-MZVBAPTMSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2Br)C)C |

Isomeric SMILES |

CC1([C@@H]2CCC1(C(=O)[C@H]2Br)C)C |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2Br)C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (+)-3-Bromocamphor: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Bromocamphor, a halogenated derivative of the bicyclic monoterpene camphor, is a chiral molecule that serves as a versatile building block in organic synthesis. Its rigid, well-defined stereochemical structure makes it an important starting material and chiral auxiliary in the preparation of enantiomerically pure compounds, a critical aspect in the field of drug development and material science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data. While direct involvement in specific biological signaling pathways is not extensively documented, the known activities of related camphor derivatives suggest potential areas for future investigation.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1R,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | [1] |

| Synonyms | (+)-Camphor bromide, endo-(1R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | [2] |

| CAS Number | 10293-06-8 | [3] |

| Molecular Formula | C₁₀H₁₅BrO | [1] |

| Molecular Weight | 231.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 75-77 °C | |

| Boiling Point | 274 °C | [2] |

| Optical Rotation | [α]20/D +136° ± 3° (c=1 in ethanol) | |

| Solubility | Soluble in ethanol and chloroform. Almost insoluble in water. | [2][4] |

Table 2: Spectral Data Summary for this compound

| Spectroscopic Technique | Key Features and Data Source |

| ¹H NMR | Spectra available from various databases. Assignments can be complex due to the bicyclic structure. |

| ¹³C NMR | Spectra available, showing the 10 distinct carbon environments. |

| Infrared (IR) | Characteristic C=O stretch for the ketone, and C-Br stretching frequencies. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern due to the bromine isotope distribution. |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound from (+)-Camphor

A common method for the synthesis of this compound involves the direct bromination of (+)-camphor. Several variations of this procedure exist, with differences in solvents and reaction conditions.[5][6]

Example Protocol:

-

Reaction Setup: Dissolve (+)-camphor (0.1 mol, 15.2 g) in a suitable organic solvent (e.g., 3.0 mL of carbon tetrachloride) in a round-bottom flask equipped with a dropping funnel and a condenser.[5]

-

Bromination: Heat the solution to 80°C. Add bromine (0.1 mol, 8.0 g) dropwise over 1 hour.[5]

-

Reaction Completion: Stir the mixture at 80°C for an additional 5 hours.[5]

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent by distillation under reduced pressure.[5]

-

Hydrolysis and Recrystallization: To the residue, add 95% ethanol (10.0 mL) and sodium hydroxide (0.02 mol, 0.80 g). Reflux the mixture for 2 hours.[5] Gradually cool the solution to room temperature to induce crystallization.

-

Isolation: Filter the crystallized product and dry to obtain this compound.[5]

Purification by Recrystallization

Recrystallization is a standard method to purify the crude this compound product.[7][8] The choice of solvent is critical for obtaining high purity crystals. Ethanol is a commonly used solvent.[6]

Example Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

-

Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. For maximum yield, the flask can be subsequently placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Spectral Data Analysis

Detailed spectral analysis is essential for the structural confirmation and purity assessment of this compound.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to its bicyclic structure. Due to the rigid framework, the proton and carbon environments are distinct, leading to a complex but interpretable spectrum. The presence of the bromine atom causes a downfield shift for the adjacent carbon and proton. Spectral data can be found in various online databases.[4][9][10][11][12][13][14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1750 cm⁻¹. The C-Br stretching frequency is also observable in the fingerprint region.

Mass Spectrometry

The mass spectrum of this compound shows a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region will exhibit two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), which is a definitive indicator of the presence of a single bromine atom in the molecule.[15][16][17][18]

Biological Activity and Signaling Pathways

While this compound is widely utilized as a synthetic intermediate, its direct biological activities and interactions with specific signaling pathways are not well-documented in publicly available literature. However, the broader class of camphor derivatives has been investigated for various biological effects, including anticancer and neurological activities.[19][20][21]

For instance, some camphor derivatives have been shown to induce cancer cell death through the ROS-mediated mitochondrial apoptosis pathway.[22][19] This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Furthermore, camphor itself has been shown to interact with Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPA1, which are involved in sensory perception, including pain and temperature.[23][24][25] This suggests that brominated camphor derivatives could potentially modulate these or other ion channels.

A study on the related compound, 5-exo-bromocamphor, demonstrated its interaction with the cytochrome P-450 enzyme system, indicating that brominated camphors can be metabolized and potentially influence cellular processes through this pathway.[26]

Given the lack of direct evidence for this compound, a hypothetical signaling pathway diagram is presented below based on the known activities of other camphor derivatives, suggesting a potential area of investigation.

Disclaimer: This diagram represents a potential mechanism of action based on studies of related compounds and is intended for illustrative and research guidance purposes only. The direct involvement of this compound in this pathway has not been experimentally confirmed.

Conclusion

This compound is a valuable chiral building block with well-defined physical and chemical properties. Its synthesis and purification are achievable through established laboratory protocols. While its direct biological signaling pathway interactions remain an area for future research, the activities of related camphor derivatives provide intriguing possibilities for its potential application in drug development, particularly in the areas of oncology and neurology. This guide serves as a comprehensive resource for scientists and researchers working with this versatile compound.

References

- 1. 3-Bromocamphor, (+)- | C10H15BrO | CID 512864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-Bromocamphor, (+)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. KR0129115B1 - Method of manufacturing 3-bromo camphor - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. physics.emu.edu.tr [physics.emu.edu.tr]

- 9. D-3-BROMOCAMPHOR(76-29-9) 13C NMR spectrum [chemicalbook.com]

- 10. D-3-BROMOCAMPHOR(76-29-9) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scienceready.com.au [scienceready.com.au]

- 17. whitman.edu [whitman.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jneurosci.org [jneurosci.org]

- 24. jneurosci.org [jneurosci.org]

- 25. Camphor activates and strongly desensitizes the transient receptor potential vanilloid subtype 1 channel in a vanilloid-independent mechanism. | Sigma-Aldrich [sigmaaldrich.com]

- 26. Interaction of 5-bromocamphor with cytochrome P-450 cam. Production of 5-ketocamphor from a mixed spin state hemoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-3-Bromocamphor CAS number and molecular weight

An In-depth Technical Guide to (+)-3-Bromocamphor: Properties, Synthesis, and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of natural camphor, is a valuable chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of chemical transformations. This technical guide provides comprehensive information on the physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and its application as a chiral auxiliary in asymmetric aldol reactions, a cornerstone of modern pharmaceutical development.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 10293-06-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₅BrO | [2][3] |

| Molecular Weight | 231.13 g/mol | [1][2][5] |

| Melting Point | 75 - 77 °C | [1] |

| Boiling Point | 274 °C | [1] |

| Optical Rotation | [α]²⁰/D +130° to +145° (c=2, EtOH) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Synonyms | (+)-Camphor bromide, endo-(1R)-3-Bromocamphor | [1] |

Synthesis of this compound: An Experimental Protocol

The following protocol describes the synthesis of this compound from (+)-Camphor. This procedure is based on established methods of camphor bromination.

Materials:

-

(+)-Camphor

-

Bromine

-

Acetic acid

-

Ethanol

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (+)-Camphor (15.2 g, 0.1 mol) in glacial acetic acid (40 mL).

-

Bromination: Heat the solution to 80 °C. Add bromine (17.6 g, 0.11 mol) dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature and stir the reaction mixture for an additional 4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Neutralization: Combine the organic extracts and wash with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from ethanol to obtain pure this compound as white crystals.

Application of this compound as a Chiral Auxiliary in Asymmetric Aldol Reactions

This compound can be converted into a variety of chiral auxiliaries. A common strategy involves the synthesis of an N-acyl derivative, which can then be used to direct stereoselective enolate formation and subsequent aldol addition.

3.1. Synthesis of a Camphor-Derived N-Acyl Chiral Auxiliary

A detailed protocol for the synthesis of an N-acyl camphor derivative is beyond the scope of this guide. However, the general approach involves the reaction of a camphor-derived amine with an acyl chloride.

3.2. Asymmetric Aldol Reaction Protocol

This protocol provides a general methodology for an asymmetric aldol reaction using a chiral auxiliary derived from this compound.

Materials:

-

Camphor-derived N-acyl chiral auxiliary

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Aldehyde

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: To a solution of the camphor-derived N-acyl chiral auxiliary (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the solution for 30 minutes to ensure complete enolate formation.

-

Aldol Addition: Add the desired aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2-4 hours at this temperature.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification and Auxiliary Cleavage: Concentrate the organic phase under reduced pressure. The crude product, containing the chiral auxiliary, can be purified by flash column chromatography. Subsequent hydrolysis or reduction is performed to cleave the chiral auxiliary, yielding the enantiomerically enriched β-hydroxy carbonyl compound.

Visualizations

4.1. Workflow for the Synthesis and Application of this compound

Caption: General Workflow for the Synthesis and Application of this compound

4.2. Logical Relationship in Chiral Auxiliary-Mediated Asymmetric Synthesis

Caption: Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

Conclusion

This compound is a readily accessible and highly effective chiral starting material for the synthesis of various chiral auxiliaries. Its application in asymmetric reactions, such as the aldol reaction, provides a reliable method for the stereoselective synthesis of complex molecules. The protocols and data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient production of enantiomerically pure compounds.

References

Spectroscopic Profile of (+)-3-Bromocamphor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-3-Bromocamphor (C₁₀H₁₅BrO), a chiral monoterpene ketone. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for easy reference and comparison. Furthermore, it outlines the general experimental protocols for acquiring such spectroscopic data.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.625 | d | 4.9 | CH-Br (C3-H) |

| 2.306 | m | - | CH (C4-H) |

| 2.084 | m | - | CH₂ |

| 1.885 | m | - | CH₂ |

| 1.695 | m | - | CH₂ |

| 1.431 | m | - | CH₂ |

| 1.085 | s | - | CH₃ |

| 0.974 | s | - | CH₃ |

| 0.937 | s | - | CH₃ |

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type |

| 210.8 | C=O (C2) |

| 59.5 | C-Br (C3) |

| 47.9 | C (C1) |

| 46.8 | C (C7) |

| 43.4 | CH (C4) |

| 29.8 | CH₂ |

| 26.9 | CH₂ |

| 21.5 | CH₃ |

| 19.8 | CH₃ |

| 9.4 | CH₃ |

Infrared (IR) Spectroscopic Data

Technique: Film

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960 | C-H stretch (alkane) |

| ~1750 | C=O stretch (ketone) |

| ~1450 | C-H bend (alkane) |

| ~700-600 | C-Br stretch |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 232/230 | Moderate | [M]⁺ (Molecular ion) |

| 151 | High | [M - Br]⁺ |

| 123 | High | [C₉H₁₅]⁺ |

| 109 | Moderate | [C₈H₁₃]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 69 | Moderate | [C₅H₉]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

Experimental Protocols

The following sections describe generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, standard pulse sequences are used, and for ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, a common method involves preparing a thin film. This is achieved by dissolving a small amount of the compound in a volatile solvent, applying the solution to a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate, leaving a thin film of the analyte. The salt plate is then placed in the spectrometer's sample holder, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a standard method for the analysis of small, volatile organic molecules like this compound. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Synthesis and preparation of (+)-3-Bromocamphor from (+)-camphor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and preparation of (+)-3-bromocamphor from (+)-camphor, a key chiral building block in pharmaceutical and organic synthesis.[1] This document provides a comprehensive overview of the synthetic methodologies, experimental protocols, and quantitative data to support researchers in the effective production of this versatile compound.

Introduction

This compound is a brominated derivative of camphor, a bicyclic monoterpene. Its rigid chiral framework makes it an invaluable starting material and chiral auxiliary in asymmetric synthesis, enabling the stereoselective creation of complex molecules crucial in drug development.[1] The synthesis of this compound from the readily available natural product (+)-camphor is a fundamental transformation in organic chemistry. The primary synthetic route involves the electrophilic substitution of a hydrogen atom with a bromine atom at the α-position to the carbonyl group.

Reaction Mechanism and Signaling Pathway

The bromination of camphor proceeds via an acid-catalyzed enolization of the ketone, followed by an electrophilic attack by bromine on the enol intermediate. The presence of an acid catalyst, often generated in situ by the reaction of bromine with trace amounts of water or the solvent, facilitates the formation of the enol.

References

An In-depth Technical Guide to the Safe Handling, and Storage of (+)-3-Bromocamphor

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for (+)-3-Bromocamphor, tailored for laboratory and drug development environments. The following sections detail the hazardous properties, recommended safety procedures, and appropriate storage conditions for this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅BrO | [1][2] |

| Molecular Weight | 231.13 g/mol | [1][2] |

| Melting Point | 74 - 78 °C (165.2 - 172.4 °F) | [2] |

| Boiling Point | 274 °C (525.2 °F) @ 760 mmHg | [2] |

| Flash Point | 35.8 ± 9.9 °C | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Appearance | Beige to white or off-white crystalline powder | [1][2] |

| Solubility | No information available | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Corrosive to metals | Category 1 | May be corrosive to metals |

GHS Pictograms:

Signal Word: Warning[2]

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A detailed breakdown of recommended PPE is provided in Table 3.

Table 3: Recommended Personal Protective Equipment for Handling this compound

| Body Part | Equipment | Specification |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing | To prevent skin exposure.[2] |

| Respiratory | NIOSH/MSHA approved air-purifying dust or mist respirator | Recommended filter type: Particulates filter conforming to EN 143.[2] Use in a well-ventilated area, preferably under a chemical fume hood. |

General Handling Procedures

-

Engineering Controls: Work in a well-ventilated area. The use of a chemical fume hood is recommended to control exposure to dust and vapors. Ensure eyewash stations and safety showers are readily accessible.[2]

-

Hygiene Measures: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled. Remove contaminated clothing and wash it before reuse.

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[2] Avoid generating dust during handling.

First Aid Measures

In the event of exposure, immediate first aid is essential. Table 4 outlines the recommended procedures.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[2] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2] |

Firefighting Measures

While not highly flammable, this compound can burn.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2]

-

Unsuitable Extinguishing Media: No information available.[2]

-

Specific Hazards: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (See Table 3).[2]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[2]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation.[2] Place the material into a suitable, labeled container for disposal.

The following diagram illustrates a logical workflow for handling a spill of this compound.

Caption: Workflow for handling a this compound spill.

Storage and Stability

Proper storage is necessary to maintain the integrity of this compound and prevent hazardous situations.

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Protect from light.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and metals.[2]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, and hydrogen halides.[2]

-

Stability: The product is light-sensitive but stable under recommended storage conditions.[2]

The logical relationship for safe storage is depicted in the following diagram.

Caption: Key considerations for the safe storage of this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The available acute toxicity data is presented in Table 5.

Table 5: Acute Toxicity of this compound

| Route of Exposure | Species | Dose/Duration | Toxic Effects |

| Oral | Rodent - rat | LD50: >500 mg/kg | Details of toxic effects not reported other than lethal dose value. |

Source:

-

Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[2]

-

Sensitization: No information available.[2]

-

Mutagenic Effects: No information available.[2]

Experimental Protocols

Detailed experimental protocols for the assessment of hazards associated with this compound are not publicly available. However, general laboratory procedures should be followed to ensure safety.

General Procedure for Assessing Chemical Incompatibility:

This is a general guideline and should be adapted based on specific laboratory capabilities and safety protocols.

-

Literature Review: Before any practical experiment, conduct a thorough literature search for known incompatibilities of this compound and similar brominated organic compounds.

-

Small-Scale Testing: If no information is available, any incompatibility testing must be performed on a very small scale (milligram quantities) in a controlled environment, such as a chemical fume hood.

-

Instrumentation: Utilize techniques like Differential Scanning Calorimetry (DSC) to assess thermal stability and potential exothermic reactions when mixed with other substances.

-

Observation: Carefully observe for any signs of reaction, such as gas evolution, color change, or temperature increase.

-

Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[2] Waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.

This guide is intended to provide comprehensive safety information for this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

References

A Technical Guide to the Solubility of (+)-3-Bromocamphor in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-3-Bromocamphor, a key chiral intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses a bicyclic ketone structure, making it a moderately polar molecule. This polarity, combined with its largely nonpolar hydrocarbon backbone, dictates its solubility profile in various organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely available in the published literature. However, data for the parent compound, camphor, can provide a useful analogue for predicting solubility trends. The table below summarizes the available quantitative data for this compound and camphor.

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Ethanol | ~15.4 g/100mL (1 g in 6.5 mL)[1] | Not Specified |

| Camphor | Ethanol | ~100 g/100mL (1 g in 1 mL)[2][3] | 25[3] |

| Camphor | Diethyl Ether | ~100 g/100mL (1 g in 1 mL)[2][3] | 25[3] |

| Camphor | Chloroform | ~200 g/100mL (1 g in 0.5 mL)[2][3] | 25[3] |

| Camphor | Acetone | Very Soluble[4][5] | Not Specified |

| Camphor | Toluene | 186 g/100g [3] | 29[3] |

| Camphor | Acetic Acid | Soluble[4][5] | Not Specified |

| Camphor | Hexane | Soluble (qualitative)[6][7] | Not Specified |

Note: The solubility of this compound is expected to be similar to, but not identical to, that of camphor due to the presence of the bromine atom, which increases the molecular weight and may alter intermolecular interactions.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the final weight of the volumetric flask containing the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to determine the solubility experimentally under the precise conditions of interest.

References

- 1. Taiwan Tekho Camphor Co., Ltd. [camphor.com.tw]

- 2. Camphor | C10H16O | CID 2537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. camphor [chemister.ru]

- 4. Camphor CAS#: 76-22-2 [m.chemicalbook.com]

- 5. 76-22-2 CAS MSDS (Camphor) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chegg.com [chegg.com]

- 7. brainly.in [brainly.in]

The Enduring Versatility of Bromocamphor Derivatives: A Technical Guide to their Synthesis and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor, a bicyclic monoterpene, has a rich history in traditional medicine and chemical synthesis. Its rigid chiral framework has made it a valuable starting material for the synthesis of a wide array of complex molecules. The introduction of a bromine atom to the camphor scaffold dramatically enhances its synthetic utility and opens the door to a diverse range of derivatives with significant biological potential. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of bromocamphor derivatives, with a focus on their applications in medicinal chemistry and drug development. We will delve into detailed experimental protocols for the synthesis of key bromocamphor isomers, present quantitative data in a structured format, and visualize synthetic pathways to provide a comprehensive resource for researchers in the field.

A Historical Perspective: From Natural Product to Synthetic Workhorse

The journey of bromocamphor derivatives begins with camphor itself, a natural product long valued for its medicinal properties. The first forays into the chemical modification of camphor date back to the 19th century, with chemists exploring its reactivity. The introduction of a bromine atom was a pivotal step, creating a versatile synthetic handle for further functionalization. Early methods for the bromination of camphor were often non-selective, leading to mixtures of products. However, over the years, a deeper understanding of reaction mechanisms and the development of more sophisticated synthetic techniques have enabled the regioselective synthesis of specific bromocamphor isomers, such as 3-bromocamphor, 8-bromocamphor, and 9-bromocamphor. These isomers have proven to be invaluable chiral building blocks in asymmetric synthesis, allowing for the stereocontrolled construction of complex molecules, including pharmaceuticals and natural products.[1]

Key Bromocamphor Derivatives and Their Synthesis

The regioselectivity of camphor bromination is highly dependent on the reaction conditions. The most common and synthetically useful bromocamphor derivatives are brominated at the C3, C8, or C9 positions.

Synthesis of 3-Bromocamphor

3-Bromocamphor is perhaps the most readily accessible bromocamphor derivative. It is typically synthesized by the direct electrophilic bromination of camphor. The reaction proceeds via the enol or enolate of camphor, with the bromine atom adding to the α-carbon.

Experimental Protocol: Synthesis of (+)-3-Bromocamphor [2]

This protocol is based on a method described in the literature, which provides a good yield and high purity of the desired product.[2]

Materials:

-

(+)-Camphor (0.1 mol, 15.2 g)

-

Dichloroethane (solvent)

-

Bromine (0.1 mol, 16.0 g, approximately 5.1 mL)

-

80% Ethanol

-

Sodium hydroxide (0.04 mol, 1.6 g)

Procedure:

-

Dissolve (+)-camphor in dichloroethane in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Heat the solution to a gentle reflux.

-

Slowly add bromine dropwise to the refluxing solution over a period of 1-2 hours. The color of the bromine should disappear as it reacts.

-

After the addition is complete, continue to reflux the mixture for an additional 2 hours, or until the reaction is complete (monitored by TLC or GC).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the dichloroethane by distillation under reduced pressure.

-

To the residue, add 80% ethanol and a solution of sodium hydroxide.

-

Reflux the mixture for 45 minutes to neutralize any hydrogen bromide formed and to hydrolyze any remaining starting material.

-

Slowly cool the mixture to room temperature to allow the this compound to recrystallize.

-

Filter the crystals, wash with a small amount of cold ethanol, and dry to obtain the final product.

Quantitative Data for 3-Bromocamphor Synthesis [2]

| Parameter | Value |

| Starting Material | (+)-Camphor |

| Key Reagents | Bromine, Sodium Hydroxide |

| Solvent | Dichloroethane, Ethanol |

| Reaction Time | ~4-5 hours |

| Yield | 83.5% |

| Purity | 99.5% (by GC) |

| Melting Point | 76-78 °C |

| Optical Rotation [α]D | +136° (c=1, EtOH) |

Regioselective Synthesis of 8-Bromocamphor and 9-Bromocamphor

The synthesis of 8-bromocamphor and 9-bromocamphor requires more nuanced strategies than that of 3-bromocamphor, as the methyl groups at C8 and C9 are not directly activated for electrophilic substitution. These syntheses often involve multi-step sequences and highlight the intricate nature of controlling reactivity on the camphor scaffold.

A common strategy for the synthesis of 8-bromocamphor involves the bromination of 3,3-dibromocamphor, followed by selective debromination.[3] This method takes advantage of rearrangements and the differing reactivity of the bromine atoms.

The synthesis of 9-bromocamphor can be achieved through various routes, including the sulfonation of camphor followed by conversion of the sulfonic acid to a bromide. Bromination of camphor in chlorosulfonic acid has also been reported to yield 9-bromocamphor, albeit sometimes as a mixture with other products.[4]

Logical Workflow for the Synthesis of Bromocamphor Isomers

The following diagram illustrates the logical progression from camphor to its various mono-brominated derivatives, highlighting the different synthetic strategies required for each isomer.

Caption: Synthetic pathways to bromocamphor isomers.

Biological Activities of Bromocamphor Derivatives

The incorporation of a bromine atom into the camphor structure not only provides a handle for further chemical transformations but can also significantly modulate the biological activity of the parent molecule. Bromocamphor derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, anticancer, and antiviral agents.

Antimicrobial Activity

Camphor and its derivatives have long been known for their antimicrobial properties.[5] The presence of a bromine atom can enhance this activity. Studies have shown that certain bromocamphor derivatives exhibit inhibitory effects against a variety of bacteria and fungi. The lipophilic nature of the camphor scaffold allows these molecules to penetrate microbial cell membranes, and the electrophilic character of the carbon-bromine bond may contribute to their mechanism of action, potentially through the alkylation of key enzymes or other biomolecules.

Quantitative Data on Antimicrobial Activity of a Camphor Derivative

While specific data for a wide range of bromocamphor derivatives is dispersed, the following table provides an example of the type of quantitative data reported for a camphor derivative, highlighting the metrics used to assess antimicrobial efficacy.

| Compound | Organism | MIC (µg/mL) | Reference |

| Camphor-based N-acylhydrazone | Vaccinia virus | 2.5 | [6] |

| Camphor-based N-acylhydrazone | Cowpox virus | 1.8 | [6] |

| Camphor-based N-acylhydrazone | Ectromelia virus | 3.2 | [6] |

Anticancer Activity

The rigid, chiral structure of camphor makes it an attractive scaffold for the design of novel anticancer agents. Several studies have explored the cytotoxic effects of camphor derivatives against various cancer cell lines.[7][8][9] The mechanism of action is often multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key cellular signaling pathways.

One study on ferrocene-containing camphor sulfonamides demonstrated that these compounds can induce apoptosis in non-small cell lung cancer cells.[8] The study also investigated the effect of these compounds on the NF-κB and p53 signaling pathways, suggesting that their anticancer activity may be mediated through the modulation of these key cellular processes.

Experimental Workflow for Assessing Anticancer Activity

The following diagram outlines a typical experimental workflow for evaluating the anticancer potential of newly synthesized bromocamphor derivatives.

Caption: Workflow for anticancer drug discovery.

Antiviral Activity

Recent research has highlighted the potential of camphor derivatives as antiviral agents. A study on (+)-camphor and (-)-fenchone-based derivatives identified several compounds with potent activity against orthopoxviruses, including vaccinia virus and cowpox virus.[6] Structure-activity relationship (SAR) studies revealed that derivatives with a p-bromophenyl substituent exhibited significant antiviral activity. Time-of-addition assays suggested that these compounds inhibit the late stages of the viral replication cycle, and molecular docking studies pointed to the viral p37 protein as a potential target.[6]

Potential Mechanism of Antiviral Action

The following diagram illustrates a hypothetical signaling pathway for the antiviral action of a bromocamphor derivative targeting a viral protein.

Caption: Antiviral mechanism of a bromocamphor derivative.

Conclusion

Bromocamphor derivatives represent a fascinating and synthetically versatile class of compounds with a rich history and a promising future in drug discovery and development. From the early, non-selective bromination of camphor to the sophisticated, regioselective syntheses of today, our ability to manipulate this chiral scaffold has grown immensely. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the synthesis of these valuable molecules. Furthermore, the emerging evidence of their diverse biological activities, including antimicrobial, anticancer, and antiviral effects, underscores their potential as lead compounds for the development of new therapeutics. The continued investigation into the mechanism of action of bromocamphor derivatives and their interactions with cellular signaling pathways will undoubtedly pave the way for the design of even more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. KR0129115B1 - Method of manufacturing 3-bromo camphor - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of (+)-Camphor- and (-)-Fenchone-Based Derivatives as Potent Orthopoxvirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Camphor and Menthol as Anticancer Agents: Synthesis, Structure-Activity Relationship and Interaction with Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The (+)-3-Bromocamphor Scaffold: A Technical Guide to its Application as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-3-Bromocamphor, a readily available chiral building block derived from the natural product camphor, serves as a versatile precursor for the synthesis of effective chiral auxiliaries. This technical guide details the mechanism of action of this compound-derived auxiliaries in asymmetric synthesis, with a focus on aldol and alkylation reactions. Through the strategic formation of rigid, chelated enolate structures, these auxiliaries provide a defined chiral environment, enabling high levels of stereocontrol. This document provides an in-depth analysis of the underlying principles, experimental protocols for the synthesis and application of these auxiliaries, and quantitative data on their stereochemical directing ability.

Introduction to Chiral Auxiliaries and the Camphor Scaffold

In the field of asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of chemical reactions.[1] These chiral molecules are temporarily incorporated into a prochiral substrate, direct a subsequent diastereoselective transformation, and are then cleaved to yield the desired enantiomerically enriched product.[1] The ideal chiral auxiliary is readily available in both enantiomeric forms, easily attached to the substrate, provides high stereochemical induction, and can be removed under mild conditions without racemization of the product.[2]

The camphor skeleton, a rigid bicyclic monoterpene, has proven to be an excellent scaffold for the design of chiral auxiliaries.[3] Its conformational rigidity and the presence of multiple stereocenters allow for the creation of a well-defined chiral environment, effectively shielding one face of a reactive intermediate. This compound, with its defined absolute stereochemistry, is a valuable starting material for the synthesis of such auxiliaries.[4]

Synthesis of Chiral Auxiliaries from this compound

While this compound itself is not typically used directly as a chiral auxiliary, its 3-bromo-2-keto functionality provides a handle for the synthesis of more elaborate auxiliary structures, such as chiral amino alcohols and their derivatives. A common strategy involves the conversion of the ketone to a hydroxyl group and subsequent introduction of an amino functionality.

Synthesis of a Camphor-Derived Amino Alcohol Auxiliary

A representative synthesis of a chiral amino alcohol auxiliary from a camphor derivative is outlined below. This multi-step process transforms the camphor scaffold into a ligand capable of directing stereoselective reactions.

Experimental Protocol: Synthesis of a Camphor-Based Amino Alcohol

-

Oxidation of (+)-Camphor: (+)-Camphor is first oxidized to camphorquinone using selenium dioxide in acetic anhydride under reflux.[5]

-

Formation of a Dimethoxy Ketal: The resulting camphorquinone is then protected as a 3,3-dimethoxy ketal by refluxing with trimethyl orthoformate in methanol with a catalytic amount of p-toluenesulfonic acid.[5]

-

Nucleophilic Addition: The dimethoxy ketal is treated with a lithiated picoline (generated from picoline and an organolithium reagent) in THF at 0 °C. This results in a diastereoselective addition to the carbonyl group, yielding an amino alcohol precursor.[5]

-

Deprotection and Reduction: The ketal is deprotected using aqueous acid to afford an aminohydroxyketone. Subsequent reduction of the ketone with a hydride reducing agent, such as sodium borohydride, yields the final chiral amino diol.[5]

Mechanism of Stereocontrol in Asymmetric Reactions

The efficacy of camphor-derived chiral auxiliaries lies in their ability to form rigid, chelated transition states that favor the approach of an electrophile from one specific direction. This is typically achieved by attaching the auxiliary to a substrate containing a carbonyl group, which can then be converted into a metal enolate.

Enolate Formation and the Role of the Lewis Acid

In asymmetric aldol and alkylation reactions, the substrate, acylated with the chiral auxiliary, is treated with a base and a Lewis acid to form a metal enolate. The choice of the Lewis acid (e.g., boron triflate, titanium tetrachloride) is crucial as it coordinates to the carbonyl oxygen of the acyl group and the heteroatom of the auxiliary (e.g., the oxygen of a hydroxyl group or the nitrogen of an amino group), forming a rigid, six-membered chelated ring.[6][7]

The Zimmerman-Traxler Transition State Model in Aldol Reactions

The stereochemical outcome of aldol reactions using chiral auxiliaries can often be rationalized using the Zimmerman-Traxler model. This model proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde.

The bulky camphor scaffold of the auxiliary effectively blocks one face of the enolate double bond. Consequently, the aldehyde can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. The rigidity of the bicyclic camphor skeleton ensures a high degree of facial discrimination.

Diastereoselective Alkylation

Similar principles apply to the diastereoselective alkylation of enolates derived from substrates attached to camphor-based auxiliaries. The chelated metal enolate presents a sterically biased face to the incoming alkyl halide, resulting in a highly diastereoselective C-C bond formation. The bulky nature of the camphor auxiliary forces the alkylating agent to approach from the less hindered side.

Quantitative Data on Stereoselectivity

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (de) or enantiomeric excess (ee) of the product. Camphor-derived auxiliaries have demonstrated excellent stereocontrol in a variety of reactions.

| Reaction Type | Chiral Auxiliary Derivative | Substrate | Electrophile | Diastereomeric Excess (de) | Reference |

| Pauson-Khand | (2R)-10-(Methylthio)isoborneol | Alkoxyacetylene | Norbornadiene | 96:4 | [3] |

| Pauson-Khand | (2R)-10-(Methylthio)isoborneol | Alkoxyacetylene | Norbornene | 92:8 | [3] |

| Darzens Reaction | Camphor-derived ester | Chloroacetyl derivative | Various aldehydes | up to 99% | [8] |

| Cyclopropanation | Phenyl 2,3-dihydroxybornane-10-sulfonate acetal | α,β-Unsaturated aldehydes | Simmons-Smith reagent | >99% | [6] |

| Morita-Baylis-Hillman | N-Substituted 2-exo-hydroxybornyl-10-sulfonamides | Acrylate esters | Pyridine-4-carbaldehyde | up to 95% | [9] |

Cleavage of the Chiral Auxiliary

A critical step in the synthetic sequence is the removal of the chiral auxiliary from the product without affecting the newly created stereocenter(s). The choice of cleavage method depends on the nature of the linkage between the auxiliary and the substrate.

Common Cleavage Methods for N-Acyl Auxiliaries:

-

Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can cleave the amide bond to yield the corresponding carboxylic acid.

-

Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can reduce the amide to an alcohol.

-

Transamination/Transesterification: Reaction with other nucleophiles, such as alkoxides or amines, can lead to the formation of esters or amides, respectively.

Experimental Protocol: Reductive Cleavage of an N-Acyl Camphor Auxiliary

-

The diastereomerically pure N-acyl camphor derivative is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or THF) and cooled to 0 °C under an inert atmosphere.

-

A solution of lithium aluminum hydride (LiAlH₄) in the same solvent is added dropwise.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

The resulting solids are removed by filtration, and the filtrate is extracted with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield the chiral alcohol and the recovered auxiliary.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a range of effective chiral auxiliaries. The rigid bicyclic framework of the camphor scaffold provides a robust platform for creating a highly ordered chiral environment in the transition state of various asymmetric reactions. By forming chelated metal enolates, these auxiliaries can direct the stereochemical outcome of aldol, alkylation, and other C-C bond-forming reactions with a high degree of predictability and efficiency. The ability to achieve high diastereoselectivities and the availability of reliable methods for auxiliary cleavage make this compound-derived auxiliaries a powerful tool for the synthesis of enantiomerically pure molecules in academic and industrial research.

References

- 1. ursa.cat [ursa.cat]

- 2. diva-portal.org [diva-portal.org]

- 3. Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson-Khand Reaction: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes [scirp.org]

- 6. Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. summit.sfu.ca [summit.sfu.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Enduring Legacy of Camphor: A Technical Guide to its Derivatives in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Nature, in its elegance, has provided a powerful and versatile chiral scaffold: camphor. This readily available bicyclic monoterpene, with its rigid framework and stereochemically defined centers, has served as an invaluable starting material for a diverse arsenal of chiral auxiliaries, ligands, and catalysts. This technical guide provides an in-depth exploration of the role of camphor derivatives in asymmetric synthesis, offering a comprehensive overview of their applications, quantitative performance, detailed experimental protocols, and the underlying mechanistic principles that govern their remarkable stereochemical control.

Core Principles of Stereochemical Control

The efficacy of camphor derivatives in asymmetric synthesis stems from their rigid bicyclic structure. This framework provides a well-defined three-dimensional environment that effectively shields one face of a prochiral substrate, directing the approach of a reagent to the opposite face. This steric hindrance is the primary basis for the high levels of diastereoselectivity and enantioselectivity observed in reactions employing camphor-based chiral auxiliaries and catalysts. Furthermore, the functional groups strategically positioned on the camphor skeleton can engage in secondary interactions, such as chelation with metal catalysts, further rigidifying the transition state and enhancing stereochemical control.

Key Classes of Camphor Derivatives and Their Applications

Camphor's versatile structure allows for functionalization at various positions, leading to a wide array of chiral derivatives. The most prominent classes include chiral auxiliaries like Oppolzer's camphorsultam and isoborneol-based systems, as well as chiral ligands for metal-catalyzed reactions and organocatalysts. These derivatives have been successfully applied in a multitude of asymmetric transformations, including carbon-carbon bond-forming reactions and reductions.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral auxiliaries derived from camphor, particularly Oppolzer's camphorsultam, have proven to be highly effective in controlling the stereochemistry of this cycloaddition.

Table 1: Performance of N-Acryloyl-(+)-camphorsultam in Asymmetric Diels-Alder Reactions [1]

| Diene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Cyclopentadiene | Et₂AlCl | -78 | 92 | >98 (endo) |

| Butadiene | Et₂AlCl | -78 | 88 | 95 |

| Isoprene | Et₂AlCl | -78 | 91 | 96 |

| Furan | MgBr₂·OEt₂ | -20 | 75 | 90 |

| Danishefsky's Diene | ZnCl₂ | 0 | 85 | >95 |

Experimental Protocol: Asymmetric Diels-Alder Reaction with N-Acryloyl-(+)-camphorsultam and Cyclopentadiene [1]

1. Synthesis of N-Acryloyl-(+)-camphorsultam:

-

To a solution of (+)-camphorsultam in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.2 equivalents).

-

Add acryloyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-acryloyl-(+)-camphorsultam as a white solid.[1]

2. Diels-Alder Reaction:

-

Dissolve N-acryloyl-(+)-camphorsultam (1.0 equivalent) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Add diethylaluminum chloride (Et₂AlCl, 1.2 equivalents) dropwise and stir the mixture for 30 minutes at -78 °C.[1]

-

Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature, and separate the layers. Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by flash chromatography on silica gel to yield the Diels-Alder adduct.[1]

Mechanism of Stereochemical Control in Diels-Alder Reaction

The high endo-selectivity and facial diastereoselectivity are attributed to the chelation of the Lewis acid to the carbonyl oxygen and the sulfonyl oxygen of the camphorsultam. This creates a rigid, planar five-membered ring that effectively blocks the si-face of the dienophile, forcing the diene to approach from the less hindered re-face.

Caption: Chelation of the Lewis acid directs the diene to the re-face.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental C-C bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries derived from isoborneol provide excellent stereocontrol in these reactions.

Table 2: Performance of Isoborneol-Derived Auxiliaries in Asymmetric Aldol Reactions [2]

| Chiral Auxiliary | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| (-)-Isoborneol acetate | Benzaldehyde | LDA | THF | -78 | 85 | 95:5 |

| (-)-Isoborneol propionate | Isobutyraldehyde | LDA | THF | -78 | 88 | 97:3 |

| (+)-Isoborneol acetate | Acetaldehyde | LHMDS | THF | -78 | 82 | 94:6 |

Experimental Protocol: Asymmetric Aldol Reaction with (-)-Isoborneol Acetate [2]

-

In a flame-dried flask under an argon atmosphere, dissolve (-)-isoborneol acetate (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) and cool the solution to -78 °C.

-

Slowly add lithium diisopropylamide (LDA, 1.1 mmol) and stir for 30 minutes at -78 °C to form the enolate.[2]

-

Add benzaldehyde (1.2 mmol) dropwise.

-

Stir the reaction at -78 °C for 2 hours.[2]

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Warm the mixture to room temperature and extract with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the crude product by flash chromatography to obtain the aldol adduct.

Asymmetric Alkylation

The alkylation of enolates is a key method for the formation of C-C bonds. Camphorsultam auxiliaries provide high levels of diastereoselectivity in the alkylation of N-acyl derivatives.

Table 3: Diastereoselective Alkylation of N-Propionyl Camphorsultam

| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Benzyl bromide | n-BuLi | THF | -78 | 95 | >98 |

| Methyl iodide | n-BuLi | THF | -78 | 92 | 97 |

| Allyl bromide | n-BuLi | THF | -78 | 90 | 96 |

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(1S)-(-)-2,10-camphorsultam

-

Dissolve N-propionyl-(1S)-(-)-2,10-camphorsultam (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 1.05 mmol) dropwise and stir for 30 minutes to form the lithium enolate.

-

Add benzyl bromide (1.2 mmol) dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

After filtration and concentration, purify the crude product by flash chromatography to yield the alkylated product.

Mechanism of Stereoselective Alkylation

The stereochemical outcome of the alkylation is dictated by the conformation of the enolate, which is influenced by the camphor backbone. The bulky camphor group shields one face of the enolate, directing the electrophile to the opposite face.

Caption: Steric hindrance from the camphor auxiliary directs alkylation.

Asymmetric Michael Addition

Camphor-derived organocatalysts have emerged as powerful tools for promoting asymmetric Michael additions, a key reaction for forming C-C bonds in a conjugate fashion.

Table 4: Asymmetric Michael Addition of Aldehydes to Nitroalkenes using a Pyrrolidinyl-Camphor Catalyst [3]

| Aldehyde | Nitroalkene | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |

| Propanal | β-Nitrostyrene | 95 | 98:2 | 99 |

| Isovaleraldehyde | β-Nitrostyrene | 92 | 97:3 | 98 |

| Cyclohexanecarboxaldehyde | (E)-2-Nitro-1-phenylpropene | 90 | 95:5 | 97 |

Experimental Protocol: Asymmetric Michael Addition [4]

-

To a mixture of the camphor-derived prolinamide catalyst (10 mol%) and the nitroalkene (1.0 mmol) in a suitable solvent (e.g., CHCl₃/MeOH), add the aldehyde (1.2 mmol).

-

Stir the reaction mixture at the specified temperature (e.g., 0 °C or ambient temperature) and monitor by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the Michael adduct.

-

Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[4]

Proposed Catalytic Cycle for Asymmetric Michael Addition

The camphor-derived organocatalyst activates the aldehyde through enamine formation and the nitroalkene through hydrogen bonding, bringing the reactants together in a stereochemically defined orientation.

Caption: Catalytic cycle for the asymmetric Michael addition.

Asymmetric Hydrogenation

Camphor-derived ligands are effective in metal-catalyzed asymmetric hydrogenations of ketones, producing chiral alcohols with high enantioselectivity.

Table 5: Asymmetric Hydrogenation of Ketones with a Camphor-Derived Ligand/Ru Complex

| Ketone | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Acetophenone | >99 | 98 |

| 1-Acetonaphthone | >99 | 97 |

| 2,2-Dimethyl-3-pentanone | 98 | 95 |

Conclusion

Camphor and its derivatives continue to be indispensable tools in the field of asymmetric synthesis. Their ready availability, robust nature, and the high levels of stereocontrol they impart make them a preferred choice for researchers in academia and industry. The examples and protocols provided in this guide highlight the broad applicability of these chiral building blocks and serve as a foundation for the development of new and even more efficient stereoselective transformations. As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the legacy of camphor in enabling their synthesis is certain to endure.

References

(+)-3-Bromocamphor: A Comprehensive Technical Guide to a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-3-Bromocamphor, a derivative of the naturally occurring monoterpene (+)-camphor, is a cornerstone of asymmetric synthesis. Its rigid bicyclic structure and inherent chirality make it an invaluable starting material for the synthesis of a wide array of chiral auxiliaries, ligands, and complex natural products. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and extensive applications of this compound as a pivotal chiral building block. Detailed experimental protocols for its synthesis and its application in key stereoselective transformations are presented, alongside quantitative data and graphical representations of synthetic workflows to facilitate practical application in research and development.

Introduction

In the landscape of stereoselective synthesis, the demand for enantiomerically pure compounds is ever-increasing, particularly within the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its stereochemistry.[1] Chiral building blocks, derived from the "chiral pool," offer an efficient and economical route to complex chiral molecules. (+)-Camphor, a readily available and inexpensive natural product, is a prominent member of this pool.[2][3]

This compound, accessible via the selective bromination of (+)-camphor, serves as a versatile and powerful chiral synthon.[1] Its true utility is most profoundly realized through its conversion into derivatives like Oppolzer's camphorsultam, a highly effective chiral auxiliary that has seen widespread use in controlling the stereochemical outcome of numerous carbon-carbon bond-forming reactions.[4][5] This guide will explore the synthesis of this compound and detail its role in the creation of these powerful synthetic tools, providing practical data and methodologies for the modern chemist.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | [4] |

| Synonyms | (+)-Camphor bromide, endo-(1R)-3-Bromocamphor | [1] |

| CAS Number | 10293-06-8 | [1][6] |

| Molecular Formula | C₁₀H₁₅BrO | [1][4] |

| Molecular Weight | 231.13 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 75 - 77 °C | [1][6] |

| Boiling Point | 274 °C | [1] |

| Optical Rotation | [α]²⁰/D +130 to +145° (c=2 in EtOH) | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Solubility | Soluble in chloroform, ethanol, and other organic solvents. | [7] |

Synthesis of this compound

This compound is synthesized by the electrophilic substitution of bromine at the α-position to the carbonyl group of (+)-camphor. The reaction is typically carried out in a solvent like acetic acid or carbon tetrachloride.[8] The initial product is often a mixture of endo and exo isomers, which can be isomerized to the thermodynamically more stable endo isomer.[8]

Synthetic Workflow

The general workflow for the synthesis of this compound from (+)-camphor is illustrated below. The process involves the bromination of camphor, followed by workup and recrystallization to yield the pure product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[7][8]

Materials:

-

(+)-Camphor (15.2 g, 0.1 mol)

-

Carbon tetrachloride (3.0 mL)

-

Bromine (8.0 g, 0.1 mol)

-

95% Ethanol (10.0 mL)

-

Sodium hydroxide (0.80 g, 0.02 mol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 15.2 g (0.1 mol) of (+)-camphor in 3.0 mL of carbon tetrachloride.

-

Heat the solution to 80 °C.

-

Add 8.0 g (0.1 mol) of bromine dropwise over 1 hour. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

-

After the addition is complete, stir the reaction mixture at 80 °C for an additional 5 hours.

-

Allow the mixture to cool to room temperature.

-

Remove the carbon tetrachloride by distillation under reduced pressure.

-

To the residue, add 10.0 mL of 95% ethanol and 0.80 g (0.02 mol) of sodium hydroxide.

-

Heat the mixture to reflux for 120 minutes. This step helps to isomerize any undesired bromo-camphor isomers.[8]

-

After reflux, allow the solution to cool gradually to room temperature to induce recrystallization.

-

Collect the crystallized product by filtration and dry it to obtain this compound.

Expected Yield: ~88.5% (19.8 g).[8]

Role as a Chiral Building Block

The primary utility of this compound lies in its role as a precursor to more complex chiral structures that are used to control stereochemistry in a variety of reactions.

Chiral Auxiliaries: The Gateway to Oppolzer's Camphorsultam

Perhaps the most significant application of this compound is in the synthesis of chiral auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a stereoselective reaction.[2] After the reaction, the auxiliary is cleaved and can often be recovered.

This compound is a key intermediate in the synthesis of (1S)-(-)-2,10-camphorsultam , also known as Oppolzer's sultam .[5][9] This sultam is a highly effective and widely used chiral auxiliary due to its rigid structure which provides excellent steric shielding of one face of a reactive intermediate (e.g., an enolate), leading to high diastereoselectivity in reactions such as alkylations, aldol reactions, and Diels-Alder reactions.[4][10]

Caption: Synthetic pathway from this compound to Oppolzer's sultam.

Chiral Ligands

Derivatives of this compound can be used to synthesize chiral ligands for transition-metal-catalyzed asymmetric reactions. The rigid camphor backbone provides a well-defined chiral environment around the metal center, which can lead to high enantioselectivity in reactions such as hydrogenation, allylic alkylation, and C-C cross-coupling. For example, P-chiral phosphine ligands, which are highly effective in asymmetric catalysis, can be synthesized using methodologies that often rely on chiral starting materials derived from the chiral pool.[11][12][13]

Starting Material in Natural Product Synthesis

The inherent chirality and functional handles of this compound and its parent compound, camphor, make them valuable starting materials in the total synthesis of complex natural products.[2][3][14] The rigid bicyclic framework can be manipulated through various chemical transformations, including ring-cleavage and rearrangement reactions, to construct intricate molecular architectures with precise stereochemical control.

Applications in Asymmetric Synthesis: Quantitative Data

The derivatives of this compound, particularly Oppolzer's camphorsultam, have been successfully employed in a multitude of asymmetric transformations. The following table summarizes representative examples, highlighting the high levels of stereocontrol and chemical yields typically achieved.

| Reaction Type | Chiral Auxiliary/Derivative | Substrate | Electrophile/Reagent | Product Type | Yield (%) | Stereoselectivity (de/ee %) | Reference(s) |

| Asymmetric Alkylation | (1S)-(-)-2,10-Camphorsultam | N-Propionyl camphorsultam | Benzyl bromide | α-Alkylated carboxylic acid precursor | 88-90 | >99 de | [7] |

| Asymmetric Alkylation | (1S)-(-)-2,10-Camphorsultam | N-Propionyl camphorsultam | Allyl bromide | α-Alkylated carboxylic acid precursor | 88-90 | >99 de | [7] |

| Asymmetric Aldol Reaction | (1S)-(-)-2,10-Camphorsultam | N-Propionyl camphorsultam | Isobutyraldehyde | β-Hydroxy carboxylic acid precursor | 80-95 | >99:1 (syn:anti) | [4] |